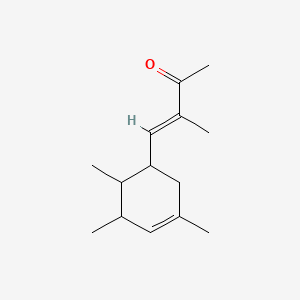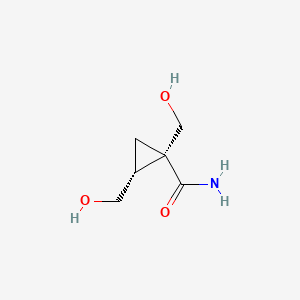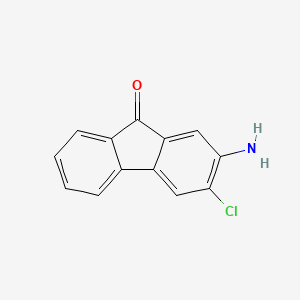
2-Amino-3-chloro-9h-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-chloro-9H-fluoren-9-one is an organic compound with the molecular formula C13H8ClNO It is a derivative of fluorenone, characterized by the presence of an amino group at the 2-position and a chlorine atom at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-9H-fluoren-9-one typically involves the chlorination of 9H-fluoren-9-one followed by amination. One common method is the reaction of 9H-fluoren-9-one with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
化学反応の分析
Types of Reactions
2-Amino-3-chloro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted fluorenones, such as 2-amino-3-hydroxy-9H-fluoren-9-one and 2-amino-3-alkoxy-9H-fluoren-9-one .
科学的研究の応用
2-Amino-3-chloro-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-3-chloro-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. It is known to interact with cellular proteins and DNA, leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest its potential role in modulating cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
2-Amino-3-bromo-9H-fluoren-9-one: Similar in structure but with a bromine atom instead of chlorine.
2-Amino-3-nitro-9H-fluoren-9-one: Contains a nitro group instead of chlorine.
3-Amino-9H-fluoren-9-one: Lacks the chlorine atom at the 3-position.
Uniqueness
2-Amino-3-chloro-9H-fluoren-9-one is unique due to the presence of both an amino group and a chlorine atom, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
6955-65-3 |
|---|---|
分子式 |
C13H8ClNO |
分子量 |
229.66 g/mol |
IUPAC名 |
2-amino-3-chlorofluoren-9-one |
InChI |
InChI=1S/C13H8ClNO/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15/h1-6H,15H2 |
InChIキー |
YLGCVVKUIBTNFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)

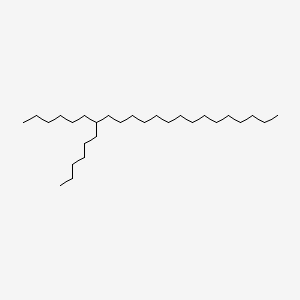
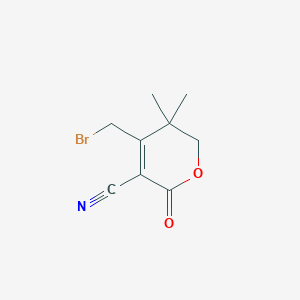

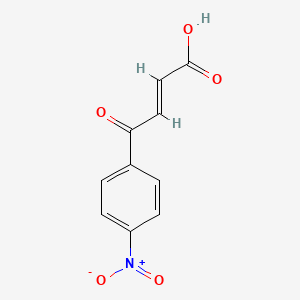
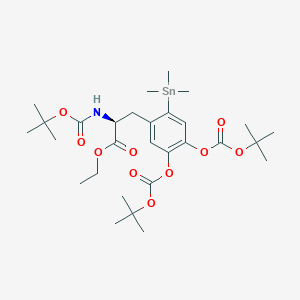
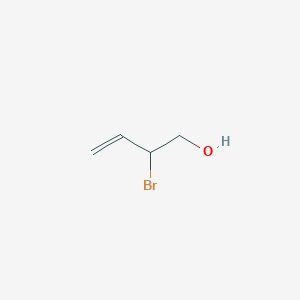

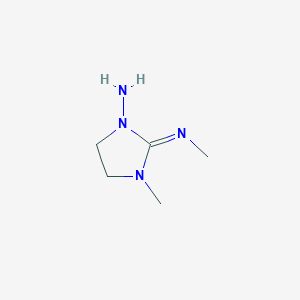
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B13811270.png)
